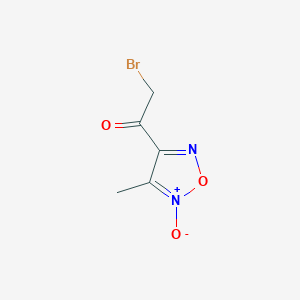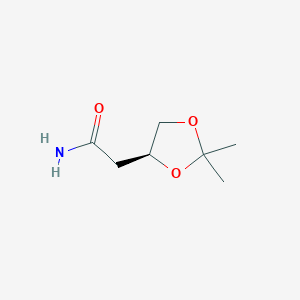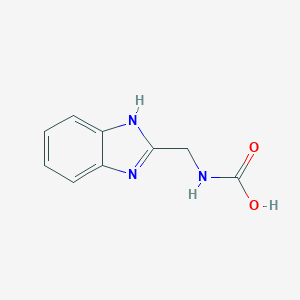
(1H-Benzimidazol-2-ylmethyl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Benzimidazol-2-ylmethyl)carbamic acid, also known as BMCA, is a compound that has gained attention in recent years due to its potential applications in scientific research. BMCA is a derivative of benzimidazole and is synthesized through a multi-step process.
Wirkmechanismus
(1H-Benzimidazol-2-ylmethyl)carbamic acid inhibits the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. By inhibiting this enzyme, (1H-Benzimidazol-2-ylmethyl)carbamic acid can disrupt the pH balance of cancer cells, leading to their death. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to inhibit the growth of blood vessels in tumors, which can prevent their growth and spread.
Biochemical and Physiological Effects
(1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to reduce the production of reactive oxygen species, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1H-Benzimidazol-2-ylmethyl)carbamic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using (1H-Benzimidazol-2-ylmethyl)carbamic acid is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on (1H-Benzimidazol-2-ylmethyl)carbamic acid. One area of interest is its potential as a treatment for glaucoma, a disease that affects the optic nerve and can lead to blindness. (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to reduce intraocular pressure, which is a key factor in the development of glaucoma. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been investigated as a potential treatment for cancer, particularly in combination with other chemotherapy drugs. Further research is needed to fully understand the potential applications of (1H-Benzimidazol-2-ylmethyl)carbamic acid in these areas.
Synthesemethoden
(1H-Benzimidazol-2-ylmethyl)carbamic acid is synthesized through a multi-step process that involves the reaction of benzimidazole with chloroacetic acid to form N-(2-chloroacetyl)benzimidazole. This intermediate is then reacted with potassium cyanate to form (1H-benzimidazol-2-ylmethyl)carbamic acid. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
(1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and has been investigated as a potential treatment for diseases such as glaucoma and cancer.
Eigenschaften
CAS-Nummer |
175464-16-1 |
|---|---|
Produktname |
(1H-Benzimidazol-2-ylmethyl)carbamic acid |
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1H-benzimidazol-2-ylmethylcarbamic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
UEITWVYDEIDHJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |
Synonyme |
Carbamic acid, (1H-benzimidazol-2-ylmethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



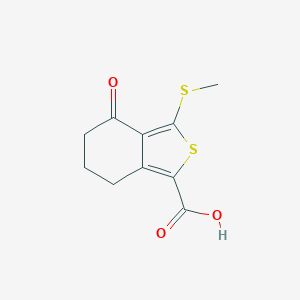
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)
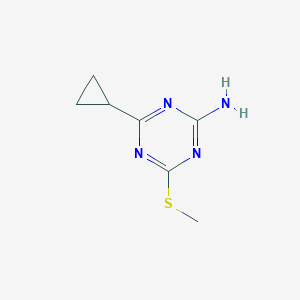
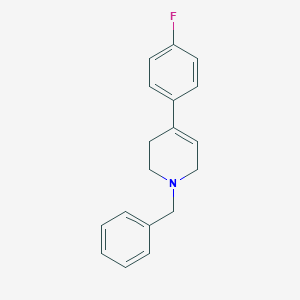
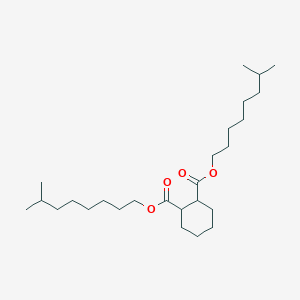
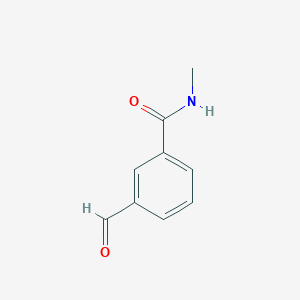
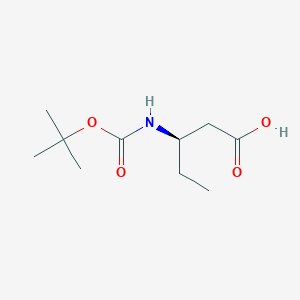
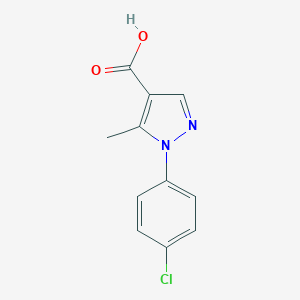
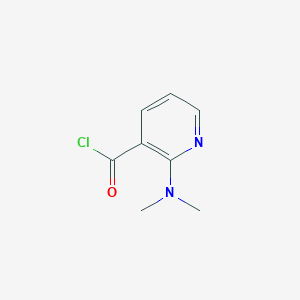

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
